molecular formula C17H25N3O6S2 B2574613 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798623-61-6

2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2574613
CAS No.: 1798623-61-6
M. Wt: 431.52
InChI Key: ITUHHXLQVINNPM-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidine core substituted with three key groups:

A 4-(N,N-dimethylsulfamoyl)benzoyl moiety at the 1-position of the piperidine ring.

A sulfonyl group at the 4-position of the piperidine.

An N-methylacetamide linked to the sulfonyl group.

The dimethylsulfamoyl group enhances electron-withdrawing properties, while the acetamide moiety contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-[1-[4-(dimethylsulfamoyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S2/c1-18-16(21)12-27(23,24)14-8-10-20(11-9-14)17(22)13-4-6-15(7-5-13)28(25,26)19(2)3/h4-7,14H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUHHXLQVINNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule with potential biological applications. Its structure suggests interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group, and a dimethylsulfamoyl moiety, which are significant for its biological activity. The molecular formula is C16H22N2O4SC_{16}H_{22}N_2O_4S with a molecular weight of approximately 358.48 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It is hypothesized that the dimethylsulfamoyl group enhances binding affinity to specific targets, potentially influencing pathways involved in inflammation and immune responses.

In Vitro Studies

Research indicates that compounds similar to This compound exhibit significant immunomodulatory effects. For instance, structure-activity relationship (SAR) studies on related sulfamoyl compounds showed enhanced activation of NF-κB in THP-1 cells, indicating potential anti-inflammatory properties .

CompoundActivityReference
Compound 1NF-κB activation in THP-1 cells
Compound 2Enhanced cytokine release
Compound 3Modulation of immune responses

Cytotoxicity and Selectivity

In cellular assays, certain analogs of this compound demonstrated low cytotoxicity at concentrations up to 20 µM, suggesting a favorable therapeutic window for further development. Notably, one analog exhibited significant anti-melanogenic activity without cytotoxic effects, highlighting the potential for skin-related applications .

Case Studies

A recent study on sulfamoyl compounds indicated their effectiveness as co-adjuvants in vaccine formulations. When combined with established adjuvants like monophosphoryl lipid A (MPLA), these compounds significantly enhanced antigen-specific antibody responses in murine models . This suggests that This compound could play a role in vaccine development.

Comparison with Similar Compounds

The unique structural features of This compound set it apart from other sulfamoyl derivatives. For example, while similar compounds may lack the dimethyl groups or sulfonyl linkages, these modifications are crucial for enhancing biological activity and selectivity towards specific targets.

CompoundKey FeaturesActivity
Compound ALacks dimethyl groupsLower potency
Compound BContains sulfonyl but not sulfamoylModerate activity
Target Compound Dimethylsulfamoyl and sulfonyl groupsHigh potency

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C21H33N3O3S
  • Molecular Weight : 407.6 g/mol
  • IUPAC Name : 4-(dimethylsulfamoyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
  • CAS Number : 899951-30-5

Medicinal Chemistry

  • Analgesic Properties : The compound has been investigated for its analgesic effects. A study on similar compounds demonstrated significant pain relief in postoperative patients, suggesting that derivatives of this molecule could be developed for pain management therapies .
  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. The sulfonamide group is known for its role in enhancing the efficacy of anticancer agents by targeting enzymes critical for cancer cell proliferation .
  • Antimicrobial Activity : Some derivatives of this compound have shown promise as antimicrobial agents, particularly against resistant strains of bacteria. The incorporation of the dimethylsulfamoyl group enhances the compound's ability to penetrate bacterial cell walls .

Case Studies

  • Postoperative Pain Management :
    • A clinical trial evaluated the efficacy of a related compound in managing postoperative pain, showing a reduction in pain scores and opioid consumption among patients treated with the drug compared to placebo .
    • The study concluded that compounds similar to 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide could provide effective alternatives for pain management.
  • Cancer Treatment Trials :
    • Another study explored the use of similar sulfonamide compounds in combination with traditional chemotherapy agents, revealing enhanced efficacy and reduced side effects in cancer treatment protocols .
    • The findings support further investigation into the development of this compound as a therapeutic agent in oncology.

Data Tables

Study ReferenceObjectiveResults
Study on QP001 Evaluate postoperative pain reliefSignificant reduction in pain scores; lower opioid use
Cancer Treatment Study Assess efficacy with chemotherapyEnhanced efficacy; fewer side effects noted

Comparison with Similar Compounds

Structural Analogues from

Compounds 6d–6l () share a piperidine/piperazine backbone with sulfonamide linkages but differ in substituents:

  • 6g: Contains a benzhydrylpiperazinyl group and a 4-sulfamoylaminophenylsulfonyl moiety. Unlike the target compound, it lacks the dimethylsulfamoyl group and instead features a primary sulfamoyl amine.
  • Melting points for these analogues range from 132–230°C, suggesting substituents significantly influence crystallinity .

Piperidine-Based Benzamides ()

  • 8a (N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide) : Features a trifluoromethylbenzamide and ethylthioureido group. The thiourea moiety introduces sulfur-based reactivity, while the trifluoromethyl group enhances lipophilicity.
  • 14a (1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea) : Incorporates a urea linkage instead of an acetamide. Ureas often exhibit stronger hydrogen-bonding capacity but may suffer from metabolic instability compared to acetamides .

Piperidinyl Sulfonyl Acetamides ( and )

  • Compound (2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide): Shares the sulfonyl-linked piperidine and acetamide but substitutes the dimethylsulfamoyl-benzoyl with a methoxyphenyl group.
  • Compound (N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide) : Uses a piperazine ring instead of piperidine and includes a 4-fluorophenylacetamide. Piperazine’s additional nitrogen may improve water solubility, while the fluoro substituent enhances bioavailability .

Sulfonamide-Containing Fentanyl Analogues ()

  • W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) : Features an unsaturated piperidylidene core and aromatic nitro/chloro groups. Unlike the target compound, W-18’s piperidylidene structure introduces conformational rigidity, which may affect receptor binding .

Characterization Methods

  • NMR Spectroscopy : Critical for confirming substituent positions (e.g., dimethylsulfamoyl’s singlet in 1H NMR).
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ in ) .
  • Melting Points : Vary widely (132–230°C) based on substituent polarity and crystallinity .

Functional Group Analysis

Functional Group Target Compound 6g () 8a ()
Sulfonamide Dimethylsulfamoyl Primary sulfamoyl Absent
Acetamide N-Methyl Absent Trifluoromethylbenzamide
Aromatic Substituent 4-(Dimethylsulfamoyl)phenyl 4-Sulfamoylaminophenyl 3-Trifluoromethylphenyl

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